N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide
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Overview
Description
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features an imidazo[1,2-a]pyrimidine core, which is fused with a phenyl ring and connected to a propanamide moiety.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to have significant biological and therapeutic value . They have been utilized in the development of covalent inhibitors, such as KRAS G12C inhibitors .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been known to interact with their targets through covalent bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with various medicinal applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to have significant anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide typically involves multistep reactions. One common method starts with the formation of the imidazo[1,2-a]pyrimidine core through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone. This intermediate is then subjected to further functionalization to introduce the phenyl and propanamide groups.
For instance, a typical synthetic route might involve:
Cyclization Reaction: 2-aminopyridine reacts with an aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core.
Functionalization: The imidazo[1,2-a]pyrimidine intermediate is then reacted with a phenyl halide in the presence of a base to introduce the phenyl group.
Amidation: Finally, the phenyl-substituted imidazo[1,2-a]pyrimidine is reacted with a propanoyl chloride or an equivalent reagent to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrazines
Uniqueness
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit enhanced potency or selectivity for certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(11-10-16-6-2-1-3-7-16)23-18-9-4-8-17(14-18)19-15-25-13-5-12-22-21(25)24-19/h1-9,12-15H,10-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEZLPMPEQGQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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